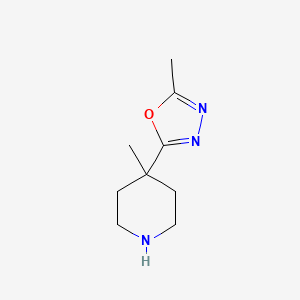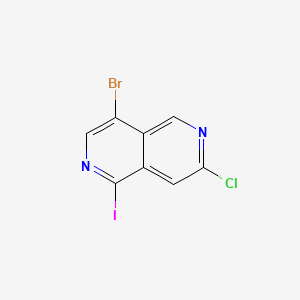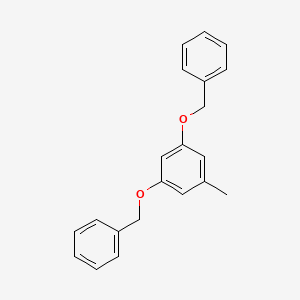
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is an organic compound with the molecular formula C21H20O2 It is a derivative of benzene, featuring a complex structure with multiple aromatic rings and ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene typically involves the reaction of 3,5-dihydroxytoluene with benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in dimethylformamide (DMF) solvent. The reaction is carried out at elevated temperatures, around 90°C, for approximately 10 hours .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis process described above can be scaled up for industrial applications, ensuring proper control of reaction conditions and purification steps to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, materials, and polymers with specific properties.
Mechanism of Action
The mechanism of action of (((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene involves its interaction with various molecular targets and pathways. The compound’s aromatic rings and ether linkages allow it to participate in a range of chemical reactions, influencing its behavior in different environments. Specific molecular targets and pathways depend on the context of its application, such as its role in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
(((5-Fluoro-3-methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene: A similar compound with a fluorine substituent, which may exhibit different chemical properties and reactivity.
(((5-Carboxy-1,3-phenylene)bis(oxy))bis(methylene))dibenzene: Contains a carboxyl group, potentially altering its chemical behavior and applications.
Uniqueness
(((5-Methyl-1,3-phenylene)bis(oxy))bis(methylene))dibenzene is unique due to its specific substitution pattern and the presence of methyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C21H20O2 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-methyl-3,5-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C21H20O2/c1-17-12-20(22-15-18-8-4-2-5-9-18)14-21(13-17)23-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChI Key |
USZSRQOJOHTCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


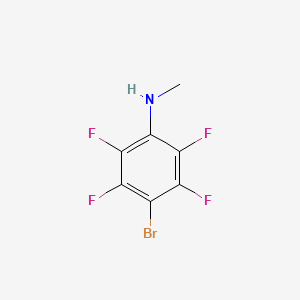
![N-[4-({3-[2-(methylamino)pyrimidin-4-yl]pyridin-2-yl}oxy)naphthalen-1-yl]-6-(trifluoromethyl)-1H-benzimidazol-2-amine](/img/structure/B13917794.png)
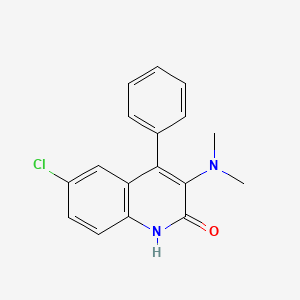
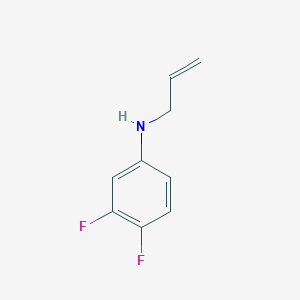
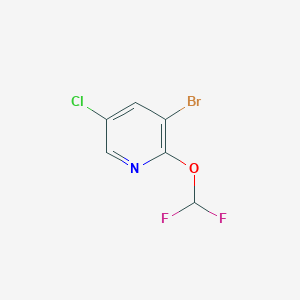

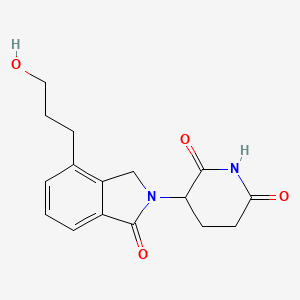
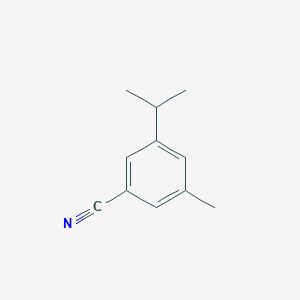
![(2S,5S,8S,11S,15Z,20S)-20-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide](/img/structure/B13917817.png)
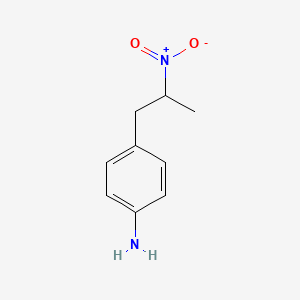

![(5R)-2-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B13917826.png)
